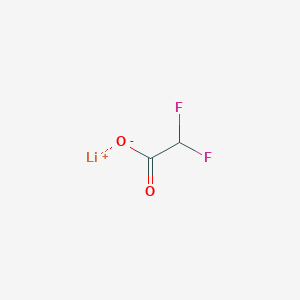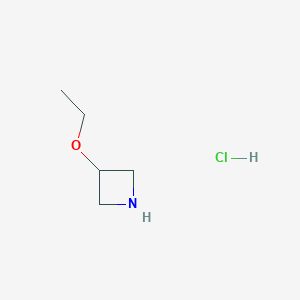
Difluoroacétate de lithium
Vue d'ensemble
Description
Lithium difluoroacetate is an organofluorine compound with the chemical formula LiC₂F₂O₂. It is a lithium salt of difluoroacetic acid and is known for its applications in various fields, particularly in the development of high-voltage electrolytes for lithium-ion batteries. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.
Applications De Recherche Scientifique
Lithium difluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorinated organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of high-voltage electrolytes for lithium-ion batteries, enhancing their performance and stability.
Mécanisme D'action
Target of Action
Lithium Difluoroacetate primarily targets enzymes that have magnesium as a cofactor . These include glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase (IMPA) . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
Lithium Difluoroacetate interacts with its targets by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . This competition modulates the biochemical phenotype . For instance, lithium inhibits GSK-3, which in turn enhances the activity of Brain-Derived Neurotrophic Factor (BDNF), a key player in neurogenesis and synaptic plasticity .
Biochemical Pathways
Lithium Difluoroacetate affects several biochemical pathways. It reduces amyloid deposition and tau phosphorylation, enhances autophagy, neurogenesis, and synaptic plasticity, regulates cholinergic and glucose metabolism, inhibits neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects collectively contribute to lithium’s neuroprotective properties .
Pharmacokinetics
The pharmacokinetics of Lithium Difluoroacetate is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, making therapeutic drug monitoring essential .
Result of Action
The molecular and cellular effects of Lithium Difluoroacetate’s action are manifold. It reduces total tau levels, modulates the production and clearance of Aβ, and enhances the activity of BDNF . These actions result in neuroprotection, reduced neuroinflammation, and improved cognitive function .
Action Environment
Environmental factors, such as temperature and the presence of other chemical compounds, can influence the action, efficacy, and stability of Lithium Difluoroacetate. For instance, fluorination can effectively weaken Li+‐solvent interaction to facilitate the desolvation process at low temperature . A high degree of fluorination sacrifices salt dissociation and ionic conductivity . Therefore, the environment in which Lithium Difluoroacetate operates can significantly impact its effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium difluoroacetate can be synthesized through the reaction of difluoroacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where difluoroacetic acid is neutralized by lithium hydroxide to form lithium difluoroacetate and water:
C2F2O2H+LiOH→LiC2F2O2+H2O
Industrial Production Methods: In an industrial setting, the production of lithium difluoroacetate may involve the use of more efficient and scalable processes. One such method includes the reaction of difluoroacetic acid with lithium carbonate, which yields lithium difluoroacetate and carbon dioxide:
2C2F2O2H+Li2CO3→2LiC2F2O2+CO2+H2O
Analyse Des Réactions Chimiques
Types of Reactions: Lithium difluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoromethyl radicals.
Reduction: It can be reduced to form difluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Difluoromethyl radicals.
Reduction: Difluoroethanol.
Substitution: Various substituted difluoroacetates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Lithium Trifluoroacetate: Similar in structure but with three fluorine atoms instead of two.
Lithium Fluoroacetate: Contains only one fluorine atom.
Lithium Acetate: Lacks fluorine atoms entirely.
Comparison:
Uniqueness: The presence of two fluorine atoms in lithium difluoroacetate imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs.
Applications: While lithium trifluoroacetate and lithium fluoroacetate are also used in various chemical syntheses, lithium difluoroacetate is particularly valued for its role in high-voltage electrolytes for lithium-ion batteries.
Propriétés
IUPAC Name |
lithium;2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDVDVNJDCUBDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635576 | |
| Record name | Lithium difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74956-94-8 | |
| Record name | Lithium difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















